molecular formula C6H5BrF3N3 B3032614 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 294197-07-2

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Katalognummer: B3032614
CAS-Nummer: 294197-07-2
Molekulargewicht: 256.02 g/mol
InChI-Schlüssel: CCEMDRJAIZCRRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, and a trifluoromethyl group at position 6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine exhibits potential anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as a lead compound for further drug development .

Agrochemicals

Herbicidal Activity
The compound has been investigated for its herbicidal properties. Its structural characteristics allow it to interfere with plant growth by inhibiting certain enzymatic pathways essential for plant development.

Data Table: Herbicidal Efficacy

CompoundTarget SpeciesEfficacy (%)Reference
This compoundWeeds (e.g., Amaranthus spp.)85Journal of Agricultural Chemistry
5-Bromo-4-methylpyrimidineGrasses70Journal of Agricultural Chemistry

Materials Science

Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups is particularly beneficial for improving the hydrophobicity and chemical resistance of polymer matrices.

Case Study : Research published in Polymer Chemistry highlighted the synthesis of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior performance in high-temperature applications compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific arrangement of substituents, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C6H4BrF3N
  • Molecular Weight: 241.01 g/mol
  • CAS Number: 882500-21-2
  • Structural Features: The compound contains a bromine atom, a trifluoromethyl group, and an amine functional group which contribute to its biological activity.

Biological Activity Overview

The compound exhibits significant biological activities, particularly:

  • Anticancer Properties
    • In studies, compounds similar to 5-bromo derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have demonstrated IC50 values as low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong inhibition of cell proliferation .
    • The selectivity index of these compounds is noteworthy; they exhibit significantly higher toxicity towards cancer cells compared to non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .
  • Enzyme Inhibition
    • The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression. For example, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .
    • Additionally, it is noted that this compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), suggesting a favorable profile for drug metabolism and reduced potential for drug-drug interactions .

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest: Studies indicate that these compounds can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division and proliferation .

Case Study 1: Anticancer Activity

In a notable study involving a series of pyrimidine derivatives, one compound exhibited a significant reduction in tumor size in vivo when administered to mice with established tumors. The treatment led to a marked decrease in metastatic nodules compared to control groups treated with standard chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundIC50 (μM)Cancer Cell Line
5-Bromo derivative0.126MDA-MB-231
5-Fluorouracil17.02MDA-MB-231

Case Study 2: Enzyme Inhibition

Research on related trifluoromethyl-pyrimidine compounds has shown their effectiveness as dual inhibitors of branched-chain amino acid transaminases (BCATs), which are critical in various cancers. These inhibitors demonstrated high selectivity and cellular activity in vitro .

Q & A

Basic Research Questions

Q. How can synthetic routes for 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DOE) to identify critical parameters. For example, bromination of pyrimidine precursors often requires controlled temperatures (0–5°C) to minimize side reactions. Use intermediates like 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine (similar to compounds in ) to introduce substituents selectively. Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity. LC-MS monitors reaction progress and detects trace impurities. X-ray crystallography resolves ambiguous structural features, particularly steric effects from the trifluoromethyl group. Cross-reference with computational predictions (e.g., DFT for NMR chemical shifts) to validate assignments .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and elevated temperatures (e.g., 40°C/75% RH). Monitor degradation via HPLC and identify byproducts using high-resolution MS. Store in amber vials under inert gas (argon) at –20°C, as trifluoromethyl groups are prone to hydrolysis under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo and trifluoromethyl groups in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates. Experimental validation via kinetic isotopic effects (KIEs) can confirm computational predictions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from structural anomalies. For ambiguous LC-MS peaks, use tandem MS/MS fragmentation or isotopic labeling. Cross-validate with independent synthetic routes (e.g., alternative protecting groups) to isolate artifacts .

Q. What role do steric and electronic effects play in modulating the compound’s interactions with biological targets?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing bromine with chlorine). Use molecular docking to predict binding affinities, guided by X-ray structures of similar pyrimidines (e.g., ). Surface plasmon resonance (SPR) quantifies binding kinetics .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Introduce solubilizing groups (e.g., polyethylene glycol chains) at the 2-amine position while retaining the trifluoromethyl group for metabolic stability. Apply in silico ADMET tools to predict bioavailability and cytochrome P450 interactions. Validate in vitro using Caco-2 cell permeability assays .

Q. How can purification challenges caused by the compound’s hydrophobicity be addressed?

  • Methodological Answer : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients. For large-scale purification, consider membrane-based separation technologies (e.g., nanofiltration) to remove hydrophobic impurities. Pre-purify via acid-base extraction to isolate ionizable intermediates .

Q. What factors dictate regioselectivity in electrophilic substitution reactions involving this pyrimidine scaffold?

  • Methodological Answer : The electron-deficient pyrimidine ring directs electrophiles to the 4- and 6-positions. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites. Experimentally, bromine at position 5 deactivates adjacent positions, favoring substitution at position 2 (supported by analogs in ) .

Q. How can low yields in multi-step syntheses be systematically troubleshooted?

  • Methodological Answer : Apply reaction screening platforms (e.g., high-throughput robotics) to test catalysts, solvents, and reagents. Use DOE to optimize sequential steps. For example, low yields in amination steps may require palladium catalysts (XPhos) or elevated temperatures. Monitor intermediates via inline IR spectroscopy .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

  • Methodological Answer : Follow guidelines for brominated compounds: use fume hoods, explosion-proof equipment, and personal protective equipment (PPE). For trifluoromethyl groups, avoid contact with strong bases to prevent HF release. Implement emergency wash stations and neutralize waste with calcium carbonate .

Q. Which cross-coupling reactions are most suitable for functionalizing the bromine substituent?

  • Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids installs aromatic groups, while Buchwald-Hartwig amination introduces nitrogen-based moieties. Optimize conditions using Pd(OAc)₂/XPhos in toluene/water. For sterically hindered partners, switch to RuPhos ligands (see for analogous reactions) .

Eigenschaften

IUPAC Name

5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEMDRJAIZCRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390993
Record name 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294197-07-2
Record name 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.